molecular formula C13H12FNO2S B270274 N-benzyl-3-fluorobenzenesulfonamide

N-benzyl-3-fluorobenzenesulfonamide

Cat. No. B270274
M. Wt: 265.31 g/mol
InChI Key: SMYSHIYKEWLCJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-fluorobenzenesulfonamide, also known as NBBS, is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative has been found to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.

Mechanism of Action

The mechanism of action of N-benzyl-3-fluorobenzenesulfonamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and altered gene expression. HDACs play a crucial role in the regulation of cell growth and differentiation, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-benzyl-3-fluorobenzenesulfonamide has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
N-benzyl-3-fluorobenzenesulfonamide has been shown to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, inhibition of fungal and bacterial growth, and modulation of gene expression. N-benzyl-3-fluorobenzenesulfonamide has also been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

N-benzyl-3-fluorobenzenesulfonamide has several advantages for lab experiments, including its potent biological activity, ease of synthesis, and relatively low toxicity. However, N-benzyl-3-fluorobenzenesulfonamide also has some limitations, such as its poor solubility in aqueous solutions and limited stability under certain conditions. These limitations can be overcome by modifying the chemical structure of N-benzyl-3-fluorobenzenesulfonamide or by using appropriate solvents and storage conditions.

Future Directions

There are several future directions for the research and development of N-benzyl-3-fluorobenzenesulfonamide. One potential direction is the optimization of its chemical structure to improve its solubility and stability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, the combination of N-benzyl-3-fluorobenzenesulfonamide with other anticancer agents may enhance its therapeutic efficacy and reduce the risk of drug resistance. Overall, N-benzyl-3-fluorobenzenesulfonamide has significant potential as a therapeutic agent, and further research is needed to fully explore its biological activity and clinical applications.

Synthesis Methods

The synthesis of N-benzyl-3-fluorobenzenesulfonamide involves the reaction of benzylamine with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield N-benzyl-3-fluorobenzenesulfonamide. The yield of N-benzyl-3-fluorobenzenesulfonamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

N-benzyl-3-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. N-benzyl-3-fluorobenzenesulfonamide induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-benzyl-3-fluorobenzenesulfonamide has also been found to exhibit antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.

properties

Product Name

N-benzyl-3-fluorobenzenesulfonamide

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

N-benzyl-3-fluorobenzenesulfonamide

InChI

InChI=1S/C13H12FNO2S/c14-12-7-4-8-13(9-12)18(16,17)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2

InChI Key

SMYSHIYKEWLCJK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)F

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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